Volixibat

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

an inhibitor of apical sodium-dependent bile acid transporte

Properties

IUPAC Name |

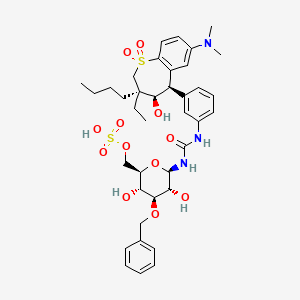

[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N3O12S2/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50)/t29-,31-,32-,33-,34+,35-,36-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVBLFBUTQMAGZ-RTNCXNSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N3O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001098929 | |

| Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

806.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025216-57-2 | |

| Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025216-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Volixibat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025216572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Volixibat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001098929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOLIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ0451H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Volixibat's Mechanism of Action: A Technical Guide to Apical Sodium-Dependent Bile Acid Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volixibat (also known as SHP626 and LUM002) is a potent, selective, and minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also referred to as the Ileal Bile Acid Transporter (IBAT). By competitively inhibiting this transporter in the terminal ileum, this compound disrupts the enterohepatic circulation of bile acids. This leads to a significant increase in the fecal excretion of bile acids, which in turn stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool. This mechanism of action has been investigated for its therapeutic potential in cholestatic liver diseases and non-alcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: ASBT Inhibition

This compound's primary pharmacological target is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), a protein encoded by the SLC10A2 gene.[1] ASBT is predominantly expressed on the apical membrane of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestinal lumen back into the portal circulation.[2]

This compound acts as a competitive inhibitor of ASBT, binding to the transporter and preventing the uptake of bile acids.[3] This disruption of the enterohepatic circulation results in an increased concentration of bile acids in the colon, leading to their excretion in feces.[2] The reduced return of bile acids to the liver triggers a compensatory upregulation of bile acid synthesis. The liver utilizes cholesterol for this de novo synthesis, primarily through the classical pathway initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[4]

This targeted action in the gut with minimal systemic absorption is a key characteristic of this compound.[3]

Signaling Pathway of this compound's Action

Quantitative Data from Preclinical and Clinical Studies

While specific in vitro IC50 or Ki values for this compound's inhibition of ASBT are not publicly available, preclinical and clinical studies have provided quantitative evidence of its potent and selective action.

Preclinical Data in an Animal Model

A study in high-fat diet-fed Ldlr-/-.Leiden mice demonstrated the in vivo efficacy of this compound.[4][5][6]

| Parameter | Control (High-Fat Diet) | This compound (30 mg/kg/day) | Fold Change |

| Fecal Bile Acid Excretion (µmol/100g/day) | ~3.15 | ~8.21 | ~2.6 |

| Hepatic Triglyceride Levels | Significantly Increased | Significantly Attenuated | - |

| Hepatic Cholesteryl Ester Levels | Significantly Increased | Significantly Attenuated | - |

| NAFLD Activity Score (NAS) | Elevated | Significantly Lower | - |

Clinical Pharmacodynamic Data

Phase 1 studies in healthy volunteers and patients with Type 2 Diabetes Mellitus (T2DM) have quantified the pharmacodynamic effects of this compound.[1]

| Cohort | Treatment | Mean Total Fecal Bile Acid Excretion (µmol/24h) | Fold Increase vs. Placebo | Mean Serum 7α-hydroxy-4-cholesten-3-one (C4) Increase from Baseline |

| Healthy Volunteers | Placebo | 386.93 | - | - |

| This compound 0.5 mg | 643.73 | ~1.7x | ~1.3-fold | |

| This compound 1 mg | - | - | - | |

| This compound 5 mg | - | - | - | |

| This compound 10 mg | 1239.3 | ~3.2x | ~5.3-fold | |

| Patients with T2DM | Placebo | 220.00 | - | - |

| This compound 10 mg | 1786.0 | ~8.1x | ~2-fold |

Clinical Efficacy in Cholestatic Pruritus

Interim analysis of the Phase 2b VANTAGE study in patients with Primary Biliary Cholangitis (PBC) demonstrated significant improvement in pruritus.[7]

| Parameter | Placebo | This compound (Combined Doses) |

| Change in Adult ItchRO Scale from Baseline | - | -3.82 (p<0.0001) |

| Placebo-Adjusted Difference in ItchRO Scale | - | -2.32 (p=0.0026) |

| Patients with >50% Reduction in Serum Bile Acids | - | 75% |

Experimental Protocols

Detailed proprietary protocols for the in vitro characterization of this compound are not publicly available. However, based on standard methodologies for assessing ASBT inhibition, the following represents a likely experimental workflow.

In Vitro ASBT Inhibition Assay (Generalized Protocol)

This type of assay is crucial for determining the potency (IC50) of an inhibitor.

Preclinical In Vivo Efficacy Study in a NASH Mouse Model

The study in Ldlr-/-.Leiden mice provides a framework for evaluating the in vivo effects of ASBT inhibitors.[4]

Methodology:

-

Animal Model: Male Ldlr-/-.Leiden mice.

-

Diet: High-fat diet (HFD) to induce a NASH phenotype.

-

Treatment Groups:

-

Chow-fed control

-

HFD-fed control (placebo)

-

HFD-fed with this compound at 5, 15, and 30 mg/kg/day administered orally.

-

-

Duration: 24 weeks.

-

Assessments:

-

Metabolic parameters: Plasma insulin, lipids, and liver enzymes monitored throughout the study.

-

Pharmacodynamics: Fecal and plasma bile acid levels measured.

-

Histopathology: Liver tissue collected at the end of the study for histological analysis (e.g., H&E staining for NAFLD Activity Score).

-

Biochemical analysis: Intrahepatic lipid content measured.

-

Gene expression analysis: Liver gene profiling to assess changes in metabolic pathways.

-

Phase 1 Clinical Study Design for Pharmacodynamics

The Phase 1 study in healthy volunteers and patients with T2DM was designed to assess safety, tolerability, and pharmacodynamics.[1]

Methodology:

-

Study Design: Randomized, placebo-controlled, dose-escalation study.

-

Participants: Healthy adult volunteers and adults with T2DM.

-

Treatment Arms:

-

Placebo

-

This compound at 0.5 mg, 1 mg, 5 mg, or 10 mg once daily.

-

-

Duration: 28 days.

-

Key Assessments:

-

Safety and Tolerability: Monitoring of adverse events.

-

Pharmacodynamics:

-

Measurement of total fecal bile acid excretion over a 24-hour period.

-

Quantification of serum 7α-hydroxy-4-cholesten-3-one (C4) as a biomarker of bile acid synthesis.

-

-

Pharmacokinetics and Metabolism

A Phase 1 open-label study in healthy men investigated the absorption, distribution, metabolism, and excretion (ADME) of a single oral dose of [14C]-volixibat 50 mg.[3]

-

Absorption: this compound is minimally absorbed, with very low plasma concentrations observed (0-0.179 ng/mL) up to 8 hours post-dose.[3]

-

Metabolism: The administered radioactivity recovered in feces was almost entirely unchanged parent drug, indicating that this compound is not significantly metabolized.[3]

-

Excretion: The vast majority of the administered dose (mean of 92.3%) was recovered in the feces, with a mean of 69.2% excreted within the first 24 hours. A negligible amount (mean of 0.01%) was recovered in the urine.[3]

These findings confirm that this compound's action is primarily localized to the gastrointestinal tract.

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of the apical sodium-dependent bile acid transporter in the terminal ileum. This leads to a disruption of the enterohepatic circulation of bile acids, increased fecal excretion of bile acids, and a compensatory increase in hepatic bile acid synthesis from cholesterol. Preclinical and clinical data have quantitatively demonstrated these effects. The minimal systemic absorption of this compound localizes its pharmacological activity to the gut, which is a desirable attribute for its intended therapeutic applications. Further research will continue to elucidate the full therapeutic potential of this targeted mechanism in various cholestatic and metabolic diseases.

References

- 1. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with this compound in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with this compound in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice | PLOS One [journals.plos.org]

- 5. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mirumpharma.com [mirumpharma.com]

The Pharmacodynamics of Volixibat in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (formerly SHP626 or LUM002) is a minimally absorbed, orally administered, potent, and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] By inhibiting ASBT in the terminal ileum, this compound blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[2][3] This leads to a significant increase in the excretion of bile acids in feces, which in turn stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[3] This mechanism of action underlies its investigation as a therapeutic agent for cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical models, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound competitively inhibits the ASBT, a transporter primarily located on the luminal surface of enterocytes in the terminal ileum.[1] This inhibition disrupts the reabsorption of approximately 95% of bile acids from the intestine.[3] The subsequent increase in fecal bile acid excretion leads to a depletion of the systemic bile acid pool. To compensate, the liver upregulates the synthesis of new bile acids from cholesterol, a process for which the enzyme cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting step. The increased synthesis of bile acids from cholesterol can lead to a reduction in hepatic and systemic cholesterol levels.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound.

Preclinical Pharmacodynamics in a NASH Model

A key preclinical study evaluated the effects of this compound in a well-established mouse model of NASH, the Ldlr-/-.Leiden mouse fed a high-fat diet (HFD).[4] This model recapitulates many of the key features of human NASH, including obesity, dyslipidemia, and the histological hallmarks of steatosis, inflammation, and fibrosis.[4]

Quantitative Effects of this compound in Ldlr-/-.Leiden Mice

The following tables summarize the key quantitative findings from a 24-week study of this compound in HFD-fed Ldlr-/-.Leiden mice.[4]

Table 1: Effect of this compound on Fecal and Plasma Bile Acids

| Parameter | HFD Control | This compound (5 mg/kg) | This compound (15 mg/kg) | This compound (30 mg/kg) |

| Total Fecal Bile Acids (µmol/g) | 1.8 ± 0.2 | 4.1 ± 0.5 | 5.9 ± 0.6 | 7.2 ± 0.8 |

| Total Plasma Bile Acids (µM) | 25.6 ± 3.1 | 18.9 ± 2.5 | 15.4 ± 1.9 | 12.8 ± 1.5 |

| p < 0.05 vs HFD Control |

Table 2: Effect of this compound on Liver Histology (NAFLD Activity Score)

| Histological Parameter | HFD Control | This compound (30 mg/kg) |

| Steatosis (0-3) | 2.8 ± 0.1 | 2.1 ± 0.2 |

| Lobular Inflammation (0-3) | 1.9 ± 0.2 | 1.3 ± 0.2 |

| Hepatocyte Ballooning (0-2) | 1.5 ± 0.2 | 0.8 ± 0.1 |

| NAFLD Activity Score (NAS) | 6.2 ± 0.3 | 4.2 ± 0.4 |

| *p < 0.05 vs HFD Control |

Table 3: Effect of this compound on Hepatic Lipid Content

| Lipid Species | HFD Control (µg/mg protein) | This compound (30 mg/kg) (µg/mg protein) |

| Triglycerides | 125.4 ± 15.2 | 85.1 ± 10.3 |

| Cholesteryl Esters | 35.8 ± 4.1 | 22.7 ± 2.9 |

| *p < 0.05 vs HFD Control |

Experimental Protocols

Ldlr-/-.Leiden Mouse Model of NASH

This protocol is based on the methodology described by Salic et al., 2019.[4]

-

Animal Model: Male Ldlr-/-.Leiden mice are used. These mice have a genetic predisposition to dyslipidemia.

-

Diet: At the start of the study, mice are switched from a standard chow diet to a high-fat diet (HFD) containing 45 kcal% fat, typically from lard, to induce obesity and NASH.

-

This compound Administration: this compound is administered orally, typically by admixing it into the HFD at the desired concentrations (e.g., 5, 15, and 30 mg/kg of body weight).

-

Study Duration: The study is conducted for a period of 24 weeks to allow for the development of significant NASH pathology.

-

Outcome Measures:

-

Metabolic Parameters: Body weight, food intake, plasma lipids (cholesterol, triglycerides), glucose, and insulin (B600854) are monitored at regular intervals.

-

Fecal and Plasma Bile Acids: Feces and blood are collected to quantify bile acid levels.

-

Liver Histology: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation.

-

Hepatic Lipid Content: A portion of the liver is frozen for the biochemical quantification of triglycerides and cholesteryl esters.

-

Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C for RNA isolation and subsequent gene expression analysis.

-

Experimental Workflow for Preclinical Evaluation of this compound in a NASH Model

Caption: Preclinical NASH model workflow.

Histological Assessment: NAFLD Activity Score (NAS)

The NAFLD Activity Score (NAS) is a semi-quantitative scoring system used to assess the histological features of NAFLD. The score is the unweighted sum of the scores for steatosis, lobular inflammation, and hepatocyte ballooning.

-

Steatosis (0-3):

-

0: <5% of hepatocytes affected

-

1: 5-33% of hepatocytes affected

-

2: >33-66% of hepatocytes affected

-

3: >66% of hepatocytes affected

-

-

Lobular Inflammation (0-3):

-

0: No inflammatory foci

-

1: <2 foci per 200x field

-

2: 2-4 foci per 200x field

-

3: >4 foci per 200x field

-

-

Hepatocyte Ballooning (0-2):

-

0: None

-

1: Few ballooned cells

-

2: Many cells/prominent ballooning

-

Quantification of Fecal Bile Acids by LC-MS/MS

This is a general protocol for the quantification of fecal bile acids.

-

Sample Preparation: A known weight of lyophilized feces is homogenized in an extraction solvent (e.g., 75% ethanol). An internal standard (a deuterated bile acid) is added to each sample.

-

Extraction: The homogenate is centrifuged, and the supernatant containing the bile acids is collected.

-

LC-MS/MS Analysis: The extracted bile acids are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of each bile acid is determined by comparing its peak area to that of the internal standard and a standard curve of known bile acid concentrations.

Hepatic Gene Expression Analysis by RNA Sequencing

This is a general protocol for RNA sequencing of liver tissue.

-

RNA Isolation: Total RNA is extracted from frozen liver tissue using a commercial kit.

-

Library Preparation: An mRNA sequencing library is prepared from the total RNA. This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

-

Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are up- or downregulated by this compound treatment.

Summary and Conclusion

Preclinical studies in the Ldlr-/-.Leiden mouse model of NASH demonstrate that this compound effectively engages its target, the apical sodium-dependent bile acid transporter, leading to a dose-dependent increase in fecal bile acid excretion.[4] This primary pharmacodynamic effect is associated with favorable downstream consequences, including a reduction in plasma bile acids, and significant improvements in liver histology, as evidenced by a decrease in the NAFLD Activity Score, and a reduction in hepatic lipid accumulation.[4] These findings from preclinical models provide a strong rationale for the clinical development of this compound for the treatment of cholestatic liver diseases and NASH. Further research will continue to elucidate the full therapeutic potential of this targeted approach to modulating bile acid homeostasis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice | PLOS One [journals.plos.org]

- 4. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Minimally Absorbed Volixibat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum, this compound interrupts their enterohepatic circulation.[3][4] This mechanism of action leads to increased fecal excretion of bile acids, which in turn stimulates the synthesis of new bile acids from cholesterol in the liver.[3][4] This guide provides a comprehensive overview of the pharmacokinetics of this compound, focusing on its minimal systemic exposure and primary elimination route, supported by data from clinical studies.

Mechanism of Action: ASBT Inhibition

This compound exerts its pharmacological effect by competitively inhibiting the ASBT, a protein primarily expressed on the luminal surface of enterocytes in the terminal ileum.[3][4] The ASBT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation. By blocking this transporter, this compound effectively reduces the return of bile acids to the liver.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by its minimal systemic absorption, negligible metabolism, and almost exclusive elimination in the feces as the unchanged parent compound.[5][6]

Absorption

Following oral administration, this compound is minimally absorbed from the gastrointestinal tract. In a Phase 1 study involving a single oral dose of 50 mg of [14C]-labeled this compound in healthy male subjects, plasma concentrations of this compound were very low, with a range of 0 to 0.179 ng/mL, and were only detectable up to 8 hours post-dose.[5] Due to these low concentrations, standard pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) could not be reliably calculated.[5] Furthermore, no radioactivity was observed in plasma or whole blood, reinforcing the limited extent of absorption.[5]

Distribution

Given the minimal absorption of this compound, its distribution into systemic circulation is negligible. The lack of detectable radioactivity in whole blood and plasma in the human ADME (Absorption, Distribution, Metabolism, and Excretion) study indicates that this compound does not significantly distribute into tissues beyond the gastrointestinal tract.[5]

Metabolism

This compound is not metabolized in the body. The only radioactive component detected in the feces in the ADME study was unchanged parent this compound.[5][6] This suggests that this compound is not subject to first-pass metabolism or systemic metabolism.

Excretion

The primary route of elimination for this compound is through fecal excretion. In the [14C]-volixibat ADME study, a mean of 92.3% of the administered radioactive dose was recovered in the feces, with 69.2% of that being excreted within the first 24 hours.[5] The excreted compound was identified as unchanged this compound.[5][6] In contrast, urinary excretion was negligible, accounting for a mean of only 0.01% of the total radioactivity.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic data for this compound from a pivotal Phase 1 ADME study and other clinical trials.

Table 1: Plasma Pharmacokinetic Parameters of this compound

| Parameter | Value | Study |

| Plasma Concentration Range | 0 - 0.179 ng/mL | Phase 1, [14C]-Volixibat ADME Study[5] |

| Cmax (40 mg BID) | 0.10 ng/mL (SE: 0.11) | Phase 1 Dose-Ranging Study[1] |

| Cmax (80 mg BID) | 0.14 ng/mL (SE: 0.22) | Phase 1 Dose-Ranging Study[1] |

| Calculable PK Parameters (AUC, t½) | Not calculable due to low plasma concentrations | Phase 1, [14C]-Volixibat ADME Study[5] |

SE: Standard Error

Table 2: Excretion of [14C]-Volixibat Following a Single 50 mg Oral Dose

| Excretion Route | Mean Recovery (% of Administered Dose) | Standard Deviation |

| Fecal | 92.3% | ± 5.25% |

| Urinary | 0.01% | ± 0.007% |

Data from the Phase 1, [14C]-Volixibat ADME Study[5]

Experimental Protocols

[14C]-Volixibat ADME Study (NCT02571192)

Study Design: This was a Phase 1, open-label, single-dose study in healthy adult male subjects.[5]

Participants: Eight healthy men aged 18-50 years with a body mass index of 18.0-30.0 kg/m ² were enrolled.[5]

Dosing: A single oral dose of 50 mg of [14C]-volixibat (containing approximately 5.95 µCi of radioactivity) was administered.[5]

Sample Collection:

-

Blood: Collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, and 144 hours post-dose for pharmacokinetic and radioactivity analysis.[6]

-

Urine: Collected pre-dose and pooled over the intervals of 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, 72-96, 96-120, and 120-144 hours post-dose.[6]

-

Feces: All fecal samples were collected from pre-dose until 144 hours post-dose.[5]

Analytical Methods:

-

Radioactivity Measurement: Total radioactivity in whole blood, plasma, urine, and feces was determined by liquid scintillation counting.[5]

-

Metabolite Profiling: Fecal homogenates were analyzed using high-performance liquid chromatography (HPLC) with radiometric detection to identify and quantify radioactive components.[6]

-

Plasma Concentration: Plasma samples were analyzed for this compound concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5] Although the specific parameters of this method are not publicly detailed, a general approach for similar compounds is described below.

General Bioanalytical Method for this compound Quantification (LC-MS/MS)

While a specific validated method for non-radiolabeled this compound is not publicly available, a general approach based on methods for similar molecules would likely involve the following steps:

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant.

-

Feces: Homogenization of a known weight of feces in a suitable buffer, followed by a liquid-liquid or solid-phase extraction to isolate the analyte from the complex matrix.[7][8]

-

-

Chromatographic Separation:

-

Use of a reverse-phase HPLC column (e.g., C18) to separate this compound from endogenous components.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization would likely be achieved using electrospray ionization (ESI) in the positive ion mode.

-

Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored for quantification.

-

Conclusion

The pharmacokinetic profile of this compound is defined by its minimal systemic absorption and near-complete fecal excretion as an unchanged drug. This characteristic is consistent with its mechanism of action as a locally acting inhibitor of the apical sodium-dependent bile acid transporter in the terminal ileum. The negligible systemic exposure of this compound suggests a low potential for systemic side effects, a favorable attribute for a chronically administered therapy. Further research and publication of detailed analytical methodologies will provide a more complete understanding for the scientific community.

References

- 1. mirumpharma.com [mirumpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. mirumpharma.com [mirumpharma.com]

- 4. mirumpharma.com [mirumpharma.com]

- 5. Absorption, Distribution, Metabolism, and Excretion of [14C]-Volixibat in Healthy Men: Phase 1 Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VANTAGE: Promising data of this compound in cholestatic pruritus - Medical Conferences [conferences.medicom-publishers.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Volixibat and its Effect on Bile Acid Homeostasis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of volixibat, a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), and its profound effects on the regulation of bile acid homeostasis. The document details the mechanism of action, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols, and visualizes complex pathways and workflows.

Introduction: Bile Acid Homeostasis and the Role of ASBT

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. The body maintains a stable pool of bile acids through a highly efficient process known as enterohepatic circulation, where approximately 95% of bile acids secreted into the intestine are reabsorbed and returned to the liver.[1]

The key protein responsible for the initial step of this reabsorption in the terminal ileum is the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT) or SLC10A2.[2][3] By mediating the active uptake of bile acids from the intestinal lumen into enterocytes, ASBT is a critical control point for maintaining bile acid homeostasis.[4] Dysregulation of this process is implicated in the pathophysiology of various cholestatic liver diseases and metabolic disorders.[5]

This compound (formerly known as SHP626 or LUM002) is an orally administered, minimally absorbed, potent, and selective inhibitor of ASBT.[6][7] By targeting ASBT, this compound intentionally disrupts the enterohepatic circulation of bile acids, representing a novel therapeutic strategy for conditions characterized by bile acid accumulation, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[8][9]

Mechanism of Action of this compound

This compound exerts its pharmacological effect by competitively inhibiting ASBT on the apical membrane of enterocytes in the terminal ileum.[6][7] This inhibition blocks the primary pathway for bile acid reabsorption from the gut.[4][10]

The direct consequences of ASBT inhibition by this compound are:

-

Reduced Bile Acid Reabsorption: Fewer bile acids are transported from the intestinal lumen back into the portal circulation.

-

Increased Fecal Bile Acid (FBA) Excretion: The unabsorbed bile acids are passed into the large intestine and subsequently excreted in the feces.[11]

-

Decreased Bile Acid Return to the Liver: The diminished reabsorption leads to a reduction in the amount of bile acids returning to the liver via the portal vein.[6]

This interruption of the enterohepatic circulation triggers a series of downstream physiological responses aimed at restoring bile acid homeostasis.

Pharmacodynamic Effects of this compound on Bile Acid Homeostasis

The primary interruption of bile acid circulation by this compound initiates a cascade of significant pharmacodynamic effects, most notably the upregulation of bile acid synthesis.

Upregulation of Bile Acid Synthesis and Key Biomarkers

The reduction in bile acids returning to the liver is sensed by hepatocytes, which alleviates the negative feedback inhibition normally exerted on the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[1] This results in a compensatory increase in the synthesis of new bile acids from cholesterol.[7]

This increased synthesis can be monitored by measuring serum levels of 7α-hydroxy-4-cholesten-3-one (C4) , a downstream intermediate of CYP7A1 activity.[1] Elevated serum C4 is a reliable pharmacodynamic marker indicating on-target ASBT inhibition and subsequent upregulation of bile acid production.[11][12] Clinical studies consistently demonstrate that this compound administration leads to a dose-dependent increase in serum C4 levels.[1][12]

Another key regulator is Fibroblast Growth Factor 19 (FGF19) , a hormone secreted from ileal enterocytes in response to bile acid uptake, which normally travels to the liver to suppress CYP7A1 expression.[13] By blocking bile acid reabsorption in the ileum, ASBT inhibitors are expected to reduce FGF19 signaling, further contributing to the disinhibition of bile acid synthesis.[14]

Impact on Serum Bile Acids and Cholesterol

By promoting the conversion of cholesterol into new bile acids, this compound has been shown to decrease levels of low-density lipoprotein (LDL) cholesterol.[11][15] The effect on total serum bile acid (sBA) levels can vary, but in cholestatic conditions where sBA levels are pathologically elevated, a key therapeutic goal is their reduction. In clinical trials for PBC, this compound treatment has resulted in a significant reduction in serum bile acids.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical studies, demonstrating the dose-dependent effects of this compound on markers of bile acid homeostasis.

Table 1: Effect of this compound on Fecal Bile Acid (FBA) Excretion

| Study Population | This compound Dose | Duration | Baseline FBA | Post-Treatment FBA | Fold Increase vs. Placebo | Citation(s) |

|---|---|---|---|---|---|---|

| Healthy Volunteers | 0.5 - 10 mg QD | 28 days | N/A | 643.7 - 1239.3 µmol/24h | ~1.6 - 3.2x | [12][18] |

| Patients with T2DM | 10 mg QD | 28 days | 220.0 µmol/24h (Placebo) | 1786.0 µmol/24h | ~8.0x | [12][18] |

| Ldlr-/-.Leiden Mice | 30 mg/kg | 12 weeks | 3.15 µmol/100g/day | 8.21 µmol/100g/day | N/A (vs. baseline) | [19] |

| Healthy Volunteers | Multiple Doses | N/A | N/A | Increased across all groups | Dose-dependent increase |[11] |

Table 2: Effect of this compound on Serum 7α-hydroxy-4-cholesten-3-one (C4)

| Study Population | This compound Dose | Duration | Baseline C4 | Post-Treatment C4 | Fold Increase from Baseline | Citation(s) |

|---|---|---|---|---|---|---|

| Healthy Volunteers | 0.5 - 10 mg QD | 28 days | N/A | N/A | ~1.3 - 5.3x | [12] |

| Patients with T2DM | 10 mg QD | 28 days | N/A | N/A | ~2.0x | [12] |

| Healthy Volunteers | Multiple Doses | N/A | N/A | Meaningful increases | N/A |[11] |

Table 3: Effect of this compound on Serum Bile Acids (sBA) and LDL Cholesterol

| Study Population | This compound Dose | Duration | Outcome Measure | Result | Citation(s) |

|---|---|---|---|---|---|

| Patients with PBC | 20mg & 80mg BID | 16-28 weeks | % Patients with ≥50% sBA Reduction | 70% - 75% | [15][16][17] |

| Preclinical Models | N/A | N/A | Serum Bile Acids | Effective decrease | [8] |

| Healthy Volunteers | Multiple Doses | N/A | LDL Cholesterol | Decreases observed |[11][15] |

Key Experimental Methodologies

The evaluation of this compound's effects relies on robust preclinical models and well-designed clinical trials, utilizing specific analytical techniques for key biomarkers.

Preclinical Animal Models

Preclinical efficacy, particularly for metabolic aspects and non-alcoholic steatohepatitis (NASH), has been investigated in high-fat diet (HFD)-fed Ldlr-/-.Leiden mice.[20] This model develops key features of human NASH. In these studies, mice are typically fed an HFD for an extended period (e.g., 24 weeks) with or without concurrent this compound administration at varying doses (e.g., 5, 15, and 30 mg/kg).[19][20] Outcome measures include plasma and fecal bile acid levels, liver histology, intrahepatic lipids, and gene expression profiling.[20]

Clinical Study Design

Human studies are typically randomized, double-blind, and placebo-controlled.[12] Phase 1 trials assess safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and sometimes in specific patient populations like those with type 2 diabetes mellitus (T2DM).[12][18] These often involve dose-escalation cohorts (e.g., 0.5 mg, 1 mg, 5 mg, 10 mg) over a period of several weeks (e.g., 28 days).[12] Phase 2 trials, such as the VANTAGE (PBC) and VISTAS (PSC) studies, evaluate efficacy in target patient populations over longer durations, with primary endpoints often related to symptom improvement (e.g., pruritus) and secondary endpoints including changes in sBA and C4.[15][21]

Biomarker Analysis Protocols

-

Sample Collection: Fecal samples are typically collected over a 24-hour period to ensure accurate quantification of daily excretion.[12] Blood samples for serum analysis are collected after fasting.[22]

-

Extraction: Bile acids are extracted from the sample matrix (feces or serum) using organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and isolate the analytes.[23]

-

Analysis: While enzymatic assays can measure total bile acids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying both total and individual bile acid species.[22][24] This technique offers high sensitivity and specificity, allowing for detailed profiling of the bile acid pool.[24]

-

Sample Collection: Fasting blood samples are required, as C4 levels can be influenced by food intake.[25]

-

Analysis: Serum C4 concentrations are measured using high-performance liquid chromatography (HPLC) or, more commonly, LC-MS/MS for improved sensitivity and accuracy.[25][26] An internal standard is typically used to ensure precise quantification. The lower limit of quantification for modern LC-MS/MS methods is around 5 ng/mL.[26]

Conclusion

This compound effectively modulates bile acid homeostasis through the targeted inhibition of the ASBT in the terminal ileum. This mechanism directly increases the fecal excretion of bile acids, which in turn reduces their return to the liver. The primary pharmacodynamic consequence is a robust, compensatory upregulation of hepatic bile acid synthesis from cholesterol, a process clearly evidenced by significant increases in the biomarker serum C4 and reductions in LDL cholesterol. In cholestatic diseases such as PBC, this mechanism of action has been shown to successfully reduce the systemic bile acid burden. The well-defined mechanism and clear pharmacodynamic readouts make this compound a promising therapeutic agent for managing diseases characterized by bile acid dysregulation.

References

- 1. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with this compound in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apical sodium-dependent bile acid transporter, drug target for bile acid related diseases and delivery target for prodrugs: Current and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ileal sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]

- 4. Role of the Intestinal Bile Acid Transporters in Bile Acid and Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of apical sodium-dependent bile acid transporter in hepatobiliary diseases [lcgdbzz.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. drugpatentwatch.com [drugpatentwatch.com]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Apical Sodium Dependent Bile Acid Transporter (ASBT, SLC10A2): A Potential Prodrug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mirum Pharmaceuticals Presents New Data From Its Maralixibat and this compound Clinical Studies at AASLD Annual Meeting - BioSpace [biospace.com]

- 12. Safety, tolerability and pharmacodynamics of apical sodium-dependent bile acid transporter inhibition with this compound in healthy adults and patients with type 2 diabetes mellitus: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dysregulation of serum bile acids and FGF19 in alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. hcplive.com [hcplive.com]

- 16. firstwordpharma.com [firstwordpharma.com]

- 17. mirumpharma.com [mirumpharma.com]

- 18. researchgate.net [researchgate.net]

- 19. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. liverdiseasenews.com [liverdiseasenews.com]

- 22. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 23. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 24. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fibroblast Growth Factor 19 and 7α-Hydroxy-4-Cholesten-3-one in the Diagnosis of Patients With Possible Bile Acid Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Investigating Volixibat for Non-Alcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) with a significant unmet medical need. Volixibat, a potent, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), was investigated as a potential therapeutic agent for NASH. This technical guide provides an in-depth overview of the core scientific and clinical investigations of this compound for NASH, detailing its mechanism of action, preclinical findings, and the results of a significant Phase 2 clinical trial. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction

Non-alcoholic steatohepatitis (NASH) is characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] The pathogenesis of NASH is multifactorial, with abnormal cholesterol metabolism and the accumulation of cytotoxic free cholesterol in the liver playing a key role.[2][3]

This compound (formerly SHP626 or LUM002) is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[2][4] ASBT is primarily located in the terminal ileum and is responsible for the reabsorption of the majority of bile acids, facilitating their enterohepatic circulation.[2] By inhibiting ASBT, this compound was hypothesized to increase the fecal excretion of bile acids, thereby compelling the liver to synthesize new bile acids from cholesterol. This was expected to reduce hepatic free cholesterol levels and consequently ameliorate the key pathological features of NASH.[2][3]

This guide synthesizes the available preclinical and clinical data on this compound for the treatment of NASH, providing a technical resource for the scientific community.

Mechanism of Action and Signaling Pathway

This compound is a competitive and highly potent inhibitor of the apical sodium-dependent bile acid transporter (ASBT).[2] Its mechanism of action is centered on the interruption of the enterohepatic circulation of bile acids.

Signaling Pathway of ASBT Inhibition by this compound

The inhibition of ASBT by this compound in the terminal ileum leads to a cascade of downstream effects aimed at restoring bile acid homeostasis. This process involves intricate signaling between the intestine and the liver.

Preclinical Investigations

Animal Model and Experimental Design

Preclinical studies of this compound for NASH were conducted in the Ldlr-/-.Leiden mouse model, a translational model that recapitulates many features of human NASH, including obesity, insulin (B600854) resistance, dyslipidemia, and the histological hallmarks of the disease.[2][5][6]

-

Treatment Groups:

-

HFD + Vehicle (Control)

-

HFD + this compound (5, 15, and 30 mg/kg)[2]

-

-

Duration: 24 weeks.[2]

-

Assessments: Plasma and fecal bile acid levels, plasma insulin, lipids, liver enzymes, liver histology, intrahepatic lipids, mesenteric white adipose tissue mass, and liver gene profiling.[2]

Preclinical Efficacy Data

The preclinical studies demonstrated target engagement and beneficial effects of this compound on metabolic and histological parameters of NASH in the Ldlr-/-.Leiden mouse model.[2]

| Parameter | Control (HFD) | This compound (30 mg/kg) | Outcome |

| Fecal Bile Acid Excretion | Baseline | Significantly Increased | Confirmed ASBT Inhibition |

| Hepatocyte Hypertrophy | Increased | Significantly Attenuated | Improvement in Liver Histology |

| Hepatic Triglycerides | Increased | Significantly Reduced | Reduction in Steatosis |

| Hepatic Cholesteryl Esters | Increased | Significantly Reduced | Reduction in Hepatic Cholesterol |

| Mesenteric White Adipose Tissue | Increased | Significantly Reduced | Improvement in Adiposity |

| NAFLD Activity Score (NAS) | Elevated | Significantly Lower | Overall Improvement in NASH |

Gene Expression Analysis

Gene profiling in the Ldlr-/-.Leiden mice revealed that this compound treatment reversed the inhibitory effect of the HFD on key metabolic master regulators.[2] This suggests that this compound can modulate hepatic gene expression to improve metabolic homeostasis.

-

Upregulated Genes/Pathways with this compound:

Clinical Investigation: Phase 2 Trial (NCT02787304)

A Phase 2, double-blind, randomized, placebo-controlled, dose-finding study was conducted to evaluate the safety, tolerability, and efficacy of this compound in adults with NASH.[3] The study was ultimately terminated due to a lack of efficacy at a pre-defined interim analysis.[1][3]

Experimental Protocol

-

Inclusion Criteria:

-

Histologically confirmed NASH without cirrhosis (fibrosis stage F0-F3).[3]

-

NAFLD Activity Score (NAS) ≥ 4, with a score of at least 1 in each component (steatosis, lobular inflammation, and hepatocyte ballooning).[3]

-

Hepatic steatosis ≥5% as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[3]

-

Exclusion Criteria:

-

Primary Efficacy Endpoint:

-

Proportion of patients with a reduction of at least 2 points in NAS without worsening of fibrosis at Week 48.[3]

-

-

Secondary Efficacy Endpoints:

-

Liver Histology:

-

Liver biopsies were assessed by a central pathologist using the NASH Clinical Research Network (CRN) scoring system.[3]

-

NAFLD Activity Score (NAS): The sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[8]

-

Fibrosis Staging: Scored on a scale of F0 to F4.[8]

-

-

Hepatic Steatosis Assessment:

-

Serum Biomarkers:

Clinical Trial Results

The study was terminated early for futility based on the 24-week interim analysis, as this compound did not meet the prespecified efficacy endpoints for reduction in steatosis or ALT levels.[1][3] The final analysis of the available 48-week data also showed no histological benefit.[3]

| Efficacy Endpoint | Placebo (n=13) | Pooled this compound (n=30) |

| ≥2-point reduction in NAS without worsening of fibrosis | 38.5% | 30.0% |

| Resolution of NASH without worsening of fibrosis | 38.5% | 23.3% |

| Decrease in fibrosis score | 38.5% | 26.7% |

| Parameter (Mean Change from Baseline) | Placebo | Pooled this compound |

| Serum C4 (ng/mL) | No meaningful change | +38.5 |

| Total Cholesterol (mg/dL) | No meaningful change | -14.5 |

| LDL-C (mg/dL) | No meaningful change | -16.1 |

Data presented for the pooled this compound group showed dose-dependent changes, with the 20 mg dose showing the greatest reductions in cholesterol and LDL-C.[3]

This compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were gastrointestinal.[3]

| Adverse Event Profile | Placebo | Pooled this compound |

| Any TEAE | 75.5% | 88.4% |

| Gastrointestinal Disorders | Not specified | 82.3% |

| Diarrhea | Not specified | 73.5% |

| TEAEs leading to discontinuation | 2.0% | 13.6% |

No deaths or serious TEAEs were related to this compound.[3]

Discussion and Future Directions

The investigation of this compound for NASH provides valuable insights for the drug development community. Despite a strong mechanistic rationale and positive preclinical data, the Phase 2 clinical trial (NCT02787304) was terminated due to a lack of efficacy in improving liver histology or reducing hepatic steatosis in patients with NASH.[1][3]

The study did, however, demonstrate clear target engagement, as evidenced by a dose-dependent increase in the bile acid synthesis biomarker C4 and reductions in total and LDL cholesterol.[1] This confirms that ASBT inhibition was achieved in the clinical setting. The discrepancy between the preclinical and clinical outcomes highlights the complexities of translating findings from animal models to human disease, particularly in a multifactorial condition like NASH.

The primary safety finding was a high incidence of diarrhea, a known class effect of ASBT inhibitors due to increased bile acids in the colon.[3]

While the development of this compound for NASH has been discontinued, the exploration of bile acid metabolism as a therapeutic target for liver diseases continues. Further research may focus on understanding the specific patient populations that might respond to this mechanism of action or on combination therapies that could enhance efficacy while mitigating side effects.

Conclusion

This compound, a selective ASBT inhibitor, effectively engaged its target in both preclinical and clinical settings, leading to increased bile acid synthesis and reduced cholesterol levels. However, this did not translate into a therapeutic benefit for patients with NASH in a Phase 2 clinical trial, which was terminated for futility. The data and methodologies presented in this technical guide serve as a comprehensive resource for researchers and drug developers working on novel therapies for NASH and other metabolic liver diseases. The findings underscore the importance of robust translational science and the challenges inherent in developing effective treatments for this complex disease.

References

- 1. This compound in adults with non-alcoholic steatohepatitis: 24-week interim analysis from a randomized, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apical sodium-dependent bile acid transporter inhibition with this compound improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mirumpharma.com [mirumpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. tno-pharma.com [tno-pharma.com]

- 6. publications.tno.nl [publications.tno.nl]

- 7. tno-pharma.com [tno-pharma.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Volixibat in Primary Biliary Cholangitis: A Technical Guide for Researchers

An in-depth examination of the mechanism of action, clinical trial data, and experimental protocols for Volixibat, a promising novel therapy for primary biliary cholangitis (PBC).

Introduction

Primary Biliary Cholangitis (PBC) is a chronic, autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts. This destruction leads to cholestasis, the accumulation of bile acids in the liver, which in turn causes liver damage, fibrosis, and ultimately cirrhosis. One of the most debilitating symptoms of PBC is severe pruritus (itching), which significantly impairs quality of life. Current treatments for PBC, such as ursodeoxycholic acid (UDCA), do not adequately address pruritus in all patients, highlighting a significant unmet medical need.

This compound, an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach for PBC. By blocking the reabsorption of bile acids in the terminal ileum, this compound increases the excretion of bile acids in the feces, thereby reducing the total bile acid pool and alleviating the cholestatic liver injury and associated symptoms. This technical guide provides a comprehensive overview of the research and development of this compound for PBC, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation. By blocking IBAT, this compound interrupts this recycling process, leading to a significant increase in the fecal excretion of bile acids.[1][4] This, in turn, reduces the overall serum bile acid (sBA) levels, mitigating their toxic effects on hepatocytes and cholangiocytes.[1][3]

The reduction in systemic bile acid levels has several downstream effects on key signaling pathways implicated in PBC pathogenesis:

-

Fibroblast Growth Factor 19 (FGF-19) Pathway: Bile acid uptake in the ileum stimulates the release of FGF-19, which in turn acts on the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway. By reducing ileal bile acid uptake, IBAT inhibitors like this compound are expected to decrease FGF-19 signaling, leading to an increase in bile acid synthesis. This is reflected by an increase in the biomarker 7α-hydroxy-4-cholesten-3-one (7αC4), a serum marker of bile acid synthesis.[4] While seemingly counterintuitive, the overall effect is a net decrease in the total bile acid pool due to enhanced fecal excretion.

-

Inflammatory Pathways: Elevated bile acids are known to induce inflammatory responses in the liver. Reductions in sBA levels are associated with a decrease in inflammatory markers. Clinical data from the VANTAGE study has shown that this compound treatment leads to reductions in the inflammatory biomarker Interleukin-31 (IL-31), which is implicated in pruritus.[5]

Clinical Development: The VANTAGE Study

The primary clinical evidence for this compound's efficacy and safety in PBC comes from the Phase 2b VANTAGE study (NCT05050136).[1][6][7][8][9] This randomized, double-blind, placebo-controlled trial was designed to evaluate the efficacy and safety of this compound in patients with cholestatic pruritus due to PBC.[7]

VANTAGE Study Design

The VANTAGE study consisted of a screening period, a 28-week treatment period, and an optional open-label extension of up to 2 years.[1][7]

Inclusion Criteria (abridged):

-

Adults aged 18 and older with a confirmed diagnosis of PBC.[1]

-

Significant pruritus associated with PBC.[10]

Exclusion Criteria:

-

Specific exclusion criteria for the VANTAGE study are not detailed in the publicly available resources.

Endpoints:

-

Primary Endpoint: Mean change in the weekly averaged daily itch score from baseline to week 28, as measured by the Adult ItchRO™ (Itch-Reported Outcome) scale.[5]

-

Secondary Endpoints: Included changes in serum bile acid levels, safety and tolerability, and quality of life measures.[3]

Quantitative Data from the VANTAGE Study

The interim analysis of the VANTAGE study demonstrated statistically significant improvements in pruritus and reductions in serum bile acids for patients treated with this compound compared to placebo.

Table 1: Efficacy of this compound in the VANTAGE Study (Interim Analysis)

| Endpoint | Placebo | This compound 20mg BID | This compound 80mg BID | Combined this compound |

| Change in ItchRO Score (from baseline) | - | -2.4 (p=0.0039 vs placebo) | -2.6 (p=0.0010 vs placebo) | -3.82 (p<0.0001 vs baseline); Placebo-adjusted: -2.32 (p=0.0026) |

| Patients with ≥50% Reduction in sBA | - | - | - | 75% |

| Reduction in IL-31 | - | Observed Reduction | Observed Reduction | Observed Reduction |

| Improvement in Fatigue | - | - | - | Significant improvement at week 16 |

Data sourced from multiple reports on the VANTAGE study interim analysis.[5][10][11]

Experimental Protocols

While the complete, detailed protocols for the VANTAGE study are proprietary, this section outlines the standard methodologies for the key assessments used in the trial.

Measurement of Pruritus: The Adult ItchRO™ Scale

The Adult ItchRO™ is a patient-reported outcome tool used to assess the severity of itching.

-

Methodology: Patients record their itch severity twice daily (morning and evening) using an 11-point numerical rating scale, where 0 represents "no itch" and 10 represents "the worst itch imaginable." The daily score is the higher of the two ratings. The weekly score is the average of the daily scores.[5]

Measurement of Serum Bile Acids (sBA)

-

Sample Collection: Serum samples are collected from patients at specified time points throughout the study.

-

Methodology: Total serum bile acids are typically quantified using an enzymatic colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for a more detailed profiling of individual bile acid species.

Measurement of Interleukin-31 (IL-31)

-

Sample Collection: Serum or plasma samples are collected from patients.

-

Methodology: IL-31 levels are measured using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA). This involves capturing the IL-31 from the sample with a specific antibody, followed by detection with a second, enzyme-linked antibody. The signal generated is proportional to the amount of IL-31 present.

Preclinical Research

Detailed preclinical studies of this compound specifically in animal models of PBC have not been extensively published in the public domain. However, the development of IBAT inhibitors typically involves evaluation in animal models of cholestasis.

Representative Preclinical Experimental Workflow

Safety and Tolerability

In the VANTAGE study, this compound was generally well-tolerated. The most common adverse event reported was diarrhea, which was mostly mild to moderate in severity.[10] No new safety signals were observed.[5][11]

Conclusion and Future Directions

This compound has demonstrated significant potential as a novel therapeutic for primary biliary cholangitis, particularly in addressing the burdensome symptom of pruritus. The positive results from the Phase 2b VANTAGE study, showing significant reductions in both itching and serum bile acids with a favorable safety profile, have led to a Breakthrough Therapy Designation from the FDA for cholestatic pruritus in PBC.[10] The confirmatory portion of the VANTAGE study is ongoing, with enrollment expected to be completed in 2026.[10]

For researchers and drug development professionals, this compound represents a promising molecule in the growing landscape of targeted therapies for cholestatic liver diseases. Future research may focus on long-term outcomes, the effects of this compound on liver fibrosis and disease progression, and its potential in other cholestatic conditions. The continued investigation of IBAT inhibitors will be crucial in advancing the standard of care for patients with PBC and other rare liver diseases.

References

- 1. mirumclinicaltrials.com [mirumclinicaltrials.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. mirumclinicaltrials.com [mirumclinicaltrials.com]

- 4. mirumpharma.com [mirumpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. This compound for Primary Biliary Cholangitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. VANTAGE: Promising data of this compound in cholestatic pruritus - Medical Conferences [conferences.medicom-publishers.com]

- 10. liverdiseasenews.com [liverdiseasenews.com]

- 11. hcplive.com [hcplive.com]

Volixibat for the Treatment of Primary Sclerosing Cholangitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Volixibat, an investigational therapy for the treatment of cholestatic pruritus associated with Primary Sclerosing Cholangitis (PSC). PSC is a chronic, progressive liver disease characterized by inflammation and fibrosis of the bile ducts, leading to cholestasis, pruritus, and eventual liver failure.[1] There are currently no approved therapies that effectively treat the underlying disease process or its debilitating symptoms.[1] this compound, a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT), represents a novel therapeutic approach by targeting the enterohepatic circulation of bile acids.[2][3][4][5]

Mechanism of Action

This compound selectively inhibits the ileal bile acid transporter (IBAT), a protein primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation.[1][6][7] In cholestatic diseases such as PSC, the impaired bile flow leads to an accumulation of bile acids in the liver and systemic circulation, contributing to liver injury and symptoms like pruritus.[1] By blocking IBAT, this compound interrupts the enterohepatic circulation, increasing the excretion of bile acids in the feces.[4][5][6] This reduction in the systemic bile acid pool is expected to alleviate pruritus and potentially reduce bile acid-mediated liver damage.[5][6]

Previous studies have demonstrated that this compound treatment leads to on-target effects, including increased fecal bile acid excretion, a pharmacodynamic marker of IBAT inhibition.[2][3] This is accompanied by a decrease in serum bile acids and an increase in 7α-hydroxy-4-cholesten-3-one (7αC4), a marker of bile acid synthesis, indicating a systemic response to the induced bile acid loss.[2][3]

Clinical Development: The VISTAS Trial

The primary clinical investigation of this compound in PSC is the Phase 2b VISTAS (this compound in Subjects with Pruritus Associated with Primary Sclerosing Cholangitis) trial (NCT04663308).[1] This randomized, double-blind, placebo-controlled study is designed to evaluate the efficacy and safety of this compound for the treatment of cholestatic pruritus in patients with PSC.[8][9]

Experimental Protocol: VISTAS Trial

Study Design: The VISTAS trial is a multicenter, randomized, double-blind, placebo-controlled study.[9][10] It consists of a screening period, a treatment period of up to 28 weeks, and a follow-up period.[1] An independent data review committee has reviewed interim data and recommended the continuation of the study.[1][7]

Patient Population: The study has enrolled 182 participants aged 12 years and older with a confirmed diagnosis of PSC and associated pruritus.[1] Key inclusion criteria include a diagnosis of large or small duct PSC and persistent pruritus.[8] Concomitant use of ursodeoxycholic acid (UDCA) and certain anti-pruritic medications is permitted if specific criteria are met.[8] Exclusion criteria include evidence of decompensated cirrhosis, a history of surgeries that may disrupt enterohepatic circulation, and other concurrent liver diseases.[8]

Intervention: Participants are randomized to receive either this compound or a placebo. The study initially evaluated two doses of this compound (20 mg and 80 mg) administered orally twice daily.[1] Based on interim analyses, the 20 mg twice-daily dose was selected for the confirmatory phase of the trial.[1][7]

Outcome Measures: The primary endpoint is the change from baseline in patient-reported daily itch, as assessed by the Adult Itch Reported Outcome (Adult ItchRO) questionnaire.[1][9] Secondary endpoints include safety and tolerability, changes in serum bile acid levels, and assessments of liver damage biomarkers.[1]

Quantitative Data

As of the latest updates, top-line results from the VISTAS trial are anticipated between April and June of the upcoming year.[1] However, interim analyses have been positive, meeting prespecified safety and efficacy thresholds to continue the trial.[1]

To provide context for the potential efficacy of this compound, data from the similarly designed Phase 2b VANTAGE trial in patients with Primary Biliary Cholangitis (PBC) can be considered.

Table 1: Efficacy Data from the VANTAGE Trial (PBC)

| Endpoint | Result | Statistical Significance | Citation |

| Pruritus Improvement (Adult ItchRO Scale) | -3.82 point reduction from baseline | p < 0.0001 | [2][3][11] |

| -2.32 point placebo-adjusted difference | p = 0.0026 | [2][3] | |

| Serum Bile Acid (sBA) Reduction | 75% of patients achieved >50% reduction in sBA | - | [2][3][11] |

| Fatigue Improvement | Significant improvement at week 16 vs. placebo | - | [2][3] |

| Inflammatory Biomarker Reduction | Reductions from baseline in IL-31 | - | [12] |

Table 2: Safety and Tolerability Data from the VANTAGE Trial (PBC)

| Adverse Event Profile | Details | Citation |

| Most Common Adverse Event | Diarrhea (77% of patients) | [2][3][11][12] |

| Severity of Diarrhea | Mild to moderate, mostly transient | [2][3][11][12] |

| Discontinuation due to Diarrhea | One case resulted in discontinuation | [2][12] |

| Serious Adverse Events (SAEs) | 4 patients experienced SAEs, including one in the placebo arm | [2][3] |

| Liver Biomarkers | No clinically meaningful changes observed | [2][3] |

| New Safety Signals | No new safety signals were observed | [2][3][11][12] |

Conclusion

This compound's targeted mechanism of inhibiting IBAT to reduce systemic bile acid levels presents a promising and rational approach for managing cholestatic pruritus in PSC. The ongoing VISTAS trial is a critical step in determining the clinical efficacy and safety of this novel therapy. While awaiting the final data from the VISTAS trial, the positive interim analyses and the robust data from the analogous VANTAGE study in PBC provide a strong rationale for the continued development of this compound as a potential first-in-class treatment for a significant unmet need in patients with Primary Sclerosing Cholangitis. The forthcoming results are highly anticipated by the clinical and scientific communities.

References

- 1. liverdiseasenews.com [liverdiseasenews.com]

- 2. hcplive.com [hcplive.com]

- 3. Mirum’s this compound Achieves Positive Interim Analyses in VANTAGE PBC and VISTAS PSC Studies - BioSpace [biospace.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. mirumpharma.com [mirumpharma.com]

- 6. mirumclinicaltrials.com [mirumclinicaltrials.com]

- 7. VISTAS – PSC Support [pscsupport.org.uk]

- 8. University of California Health Primary Sclerosing Cholangitis Trial → Drug Named this compound in Patients With Itching Caused by Primary Sclerosing Cholangitis (PSC) [clinicaltrials.ucbraid.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. A Randomized Double-Blind Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in the Treatment of Cholestatic Pruritus in Patients with Primary Sclerosing Cholangitis (VISTAS) | Joint Clinical Trials Office [jcto.weill.cornell.edu]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide to Early-Phase Clinical Trial Data on Volixibat

Introduction

Volixibat (formerly SHP626 or LUM002) is an investigational, orally administered, minimally absorbed selective inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] This protein, also known as the apical sodium-dependent bile acid transporter (ASBT), is primarily responsible for the reabsorption of bile acids from the intestine back to the liver in a process known as enterohepatic circulation.[2][3] By blocking this transporter, this compound aims to reduce the systemic bile acid load, which is implicated in the pathophysiology of cholestatic liver diseases.[1][4][5] this compound is currently under investigation in Phase 2b clinical trials for the treatment of cholestatic pruritus (itching) in patients with Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC).[1][6][7]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the Ileal Bile Acid Transporter (IBAT), a protein predominantly located on the surface of enterocytes in the terminal ileum.[1][2][3] Normally, IBAT is responsible for the reuptake of approximately 95% of bile acids from the gut for enterohepatic recirculation.[2] By blocking IBAT, this compound interrupts this process, leading to an increased excretion of bile acids in the feces.[1][4][5] This reduction in the return of bile acids to the liver lowers the total systemic bile acid concentration, which is believed to alleviate bile acid-mediated liver damage and associated symptoms like pruritus.[1][4] The mechanism is designed to have minimal systemic absorption of the drug itself.[1][4]

Early-Phase Clinical Data

This compound has been evaluated in over 400 individuals across Phase 1 and Phase 2 clinical trials.[1][8] These studies have demonstrated on-target pharmacodynamic effects, including increased fecal bile acid excretion, increased levels of 7αC4 (a marker of bile acid synthesis), and decreases in LDL cholesterol.[8][9][10] The most significant early-phase data comes from the ongoing Phase 2b VANTAGE and VISTAS studies.

VANTAGE Study (Primary Biliary Cholangitis)

The VANTAGE study is a Phase 2b, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of this compound in patients with PBC and associated pruritus.[6][7][11][12]

Efficacy Data Interim and 28-week analyses of the VANTAGE study have shown statistically significant improvements in the primary endpoint of pruritus.[6][7][8][10]

| Endpoint | Placebo | This compound 20mg BID | This compound 80mg BID | This compound Combined |

| Pruritus (Adult ItchRO Scale) | ||||

| Interim: Mean Change from Baseline | -1.50 | -3.84 (p=0.0090 vs placebo) | -3.79 (p=0.0075 vs placebo) | -3.82 (p<0.0001) |

| Interim: Placebo-Adjusted Difference | N/A | -2.34 | -2.29 | -2.32 (p=0.0026) |

| 28-Week: Mean Change from Baseline | -1.27 | -3.67 (p=0.0039 vs placebo) | -3.87 (p=0.0010 vs placebo) | -3.78 (p<0.0001) |

| 28-Week: Placebo-Adjusted Difference | N/A | -2.4 | -2.6 | -2.51 (p=0.0004) |

| Serum Bile Acids (sBA) | ||||

| % Patients with ≥50% Reduction | N/A | N/A | N/A | 70% - 75% |

| Other Outcomes | ||||

| Fatigue Improvement (Week 16) | No | Yes (Significant vs Placebo) | Yes (Significant vs Placebo) | Yes (Significant vs Placebo) |

| IL-31 (Inflammatory Biomarker) | No | Reduction from Baseline | Reduction from Baseline | Reduction from Baseline |

| Data compiled from multiple press releases and study updates.[6][7][8][10] |

Safety and Tolerability No new safety signals were observed in the VANTAGE study.[6][8][10] The safety profile was similar between the 20 mg and 80 mg dose groups.[7][10]

| Adverse Event | Incidence in this compound Groups | Severity | Notes |

| Diarrhea | 77% | Mild to Moderate, mostly transient | One case resulted in discontinuation.[6][8][9][10] |